Predicted CNS Drug-Likeness Profile of (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone Versus Donepezil
The target compound possesses a simpler molecular architecture than donepezil (MW 301.4 vs. 379.5 g/mol; 3 rotatable bonds vs. 6; 0 H-bond donors vs. 0) while retaining the essential N-benzylpiperidine pharmacophore for AChE engagement . Computed properties include XLogP3 of 3.7 compared to donepezil's XLogP3 of approximately 4.2 . The lower molecular weight, reduced rotatable bond count, and moderate lipophilicity predict improved passive membrane permeability based on established CNS MPO scoring paradigms, potentially translating to more favorable brain penetration characteristics . This is a class-level inference derived from calculated physicochemical descriptors rather than a direct head-to-head experimental measurement.
| Evidence Dimension | CNS drug-likeness physicochemical parameters |
|---|---|
| Target Compound Data | MW = 301.4 g/mol; XLogP3 = 3.7; HBD = 0; HBA = 4; Rotatable bonds = 3; TPSA = 46.3 Ų |
| Comparator Or Baseline | Donepezil: MW = 379.5 g/mol; XLogP3 ≈ 4.2; HBD = 0; HBA = 5; Rotatable bonds = 6; TPSA = 38.8 Ų |
| Quantified Difference | MW 78.1 g/mol lower; XLogP3 0.5 units lower; rotatable bonds reduced by 3; TPSA increased by 7.5 Ų |
| Conditions | Computed properties from PubChem (release 2025.09.15) using XLogP3-AA, Cactvs, and OEChem algorithms |
Why This Matters
Lower molecular weight and reduced complexity relative to donepezil may offer synthetic accessibility and formulation advantages for early-stage CNS drug discovery screening cascades.
- [1] PubChem Compound Summary CID 71807116. (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone. Computed properties: MW 301.4, XLogP3-AA 3.7, HBD 0, HBA 4, Rotatable bonds 3. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 3152. Donepezil. Computed XLogP3 ≈ 4.2 (PubChem release 2025.09.15). National Center for Biotechnology Information. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization (CNS MPO) Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016 Jun 15;7(6):767-75. PMID: 27058623. (Establishes the CNS MPO scoring framework relating MW, logP, logD, HBD, TPSA, and pKa to CNS drug-likeness). View Source
